molecular formula C18H17ClO5 B2945929 1,3-Diethyl 2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}propanedioate CAS No. 75369-57-2

1,3-Diethyl 2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}propanedioate

Cat. No. B2945929
CAS RN: 75369-57-2
M. Wt: 348.78
InChI Key: ULPWUPKFTMMECB-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as chlorobenzenes . It’s a chemical compound that has been found in various products.


Molecular Structure Analysis

The molecular structure analysis of such compounds is often conducted using the Density Functional Theory (DFT) at the level of the 6-31G(d,p) basis set . The Hirshfeld surface analysis is also used for the title compound .

Scientific Research Applications

Antiviral Applications

This compound has shown promise in antiviral research. Derivatives of the core structure have been reported to exhibit inhibitory activity against influenza A and other viruses . The presence of the furan ring and the chlorophenyl group may contribute to its potential efficacy as an antiviral agent.

Anti-inflammatory Properties

The structural analogs of this compound, particularly those with indole derivatives, have been found to possess anti-inflammatory properties . This suggests that it could be useful in the development of new anti-inflammatory drugs.

Anticancer Research

Compounds with similar structures have been explored for their anticancer activities. The chlorophenyl group, in particular, is a common feature in many pharmacologically active compounds with potential anticancer properties .

Antimicrobial Activity

The antimicrobial potential of indole derivatives, which share a similar structural motif to this compound, has been documented . This indicates that it could serve as a scaffold for developing new antimicrobial agents.

Antidiabetic Effects

Research into indole derivatives has also highlighted their potential in managing diabetes . The compound could be investigated further for its utility in antidiabetic therapies.

Antimalarial Applications

The biological activity of indole derivatives extends to antimalarial effects . Given the structural similarities, this compound could be relevant in the synthesis of new antimalarial drugs.

Anticholinesterase Activity

Indole derivatives have been recognized for their anticholinesterase activity, which is crucial in treating diseases like Alzheimer’s . This compound could contribute to the field of neurodegenerative disease research.

Synthetic Organic Chemistry

The compound’s structure provides valuable insights for synthetic organic chemists. It can be used to design and develop new materials, especially involving 1,2,4-triazole systems, which are significant in pharmaceutical chemistry .

properties

IUPAC Name

diethyl 2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO5/c1-3-22-17(20)15(18(21)23-4-2)11-14-9-10-16(24-14)12-5-7-13(19)8-6-12/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPWUPKFTMMECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)malonate

Synthesis routes and methods

Procedure details

Diethyl malonate (88 g, 0.55 mole) and 5-(p-chlorophenyl)-2-furaldehyde (104 g, 0.50 mole) were placed in 1.0 liter of benzene containing benzoic acid (10 g) and piperidine (18 ml). The 2.0 liter flask was equipped with a Dean-Stark trap for water removal, and the mixture was refluxed for 4 hours on a steam bath. The mixture was concentrated to an oil under reduced pressure. Washing the residue with benzene (500 ml) yielded a dark solid which was recrystallized from cyclohexane yielding yellow product (111 g, 64% yeild), m.p. 78°-80°.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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